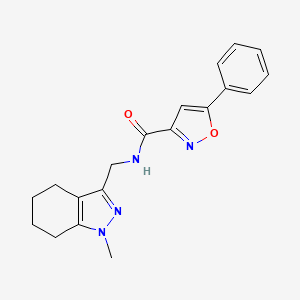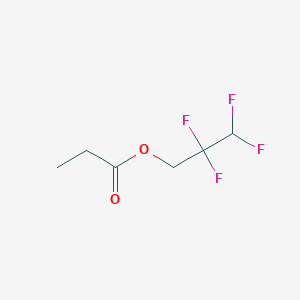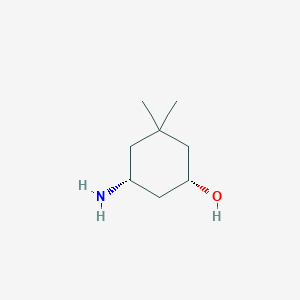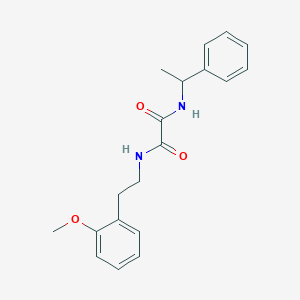![molecular formula C16H13NO3 B2773921 2-{[4-(Hydroxymethyl)phenyl]methyl}isoindole-1,3-dione CAS No. 439691-95-9](/img/structure/B2773921.png)
2-{[4-(Hydroxymethyl)phenyl]methyl}isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(Hydroxymethyl)phenyl]methyl}isoindole-1,3-dione is a chemical compound that belongs to the class of isoindole-1,3-dione derivatives These compounds are known for their diverse biological and pharmaceutical applications
作用机制
Target of Action
The primary target of 2-{[4-(Hydroxymethyl)phenyl]methyl}isoindole-1,3-dione is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including motor control, cognition, and reward.
Mode of Action
The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls.
Biochemical Pathways
This could have downstream effects on a variety of neurological processes, including motor control and reward mechanisms .
Pharmacokinetics
In silico analysis suggests that it follows lipinski’s rule of five , which predicts good absorption and permeation characteristics. The compound was also evaluated for toxicity, with no risk found for the isoindolines .
Result of Action
Action Environment
The synthesis of the compound was developed under solventless conditions , suggesting that it may be stable under a variety of environmental conditions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[4-(Hydroxymethyl)phenyl]methyl}isoindole-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by further functionalization. One common method involves the reaction of phthalic anhydride with 4-(hydroxymethyl)benzylamine under reflux conditions in a suitable solvent such as toluene. The reaction mixture is then purified using techniques like preparative thin-layer chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as silica-supported niobium complexes can be employed to improve the efficiency of the synthesis .
化学反应分析
Types of Reactions: 2-{[4-(Hydroxymethyl)phenyl]methyl}isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The isoindole-1,3-dione core can be reduced to isoindoline derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: 2-{[4-(Carboxyphenyl)methyl]isoindole-1,3-dione.
Reduction: 2-{[4-(Hydroxymethyl)phenyl]methyl}isoindoline.
Substitution: 2-{[4-(Nitrophenyl)methyl]isoindole-1,3-dione.
科学研究应用
2-{[4-(Hydroxymethyl)phenyl]methyl}isoindole-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
相似化合物的比较
Phthalimide: A simpler isoindole-1,3-dione derivative without the phenylmethyl substituent.
N-Substituted isoindoline-1,3-diones: Compounds with various substituents on the nitrogen atom of the isoindoline ring.
Uniqueness: 2-{[4-(Hydroxymethyl)phenyl]methyl}isoindole-1,3-dione is unique due to the presence of the hydroxymethylphenylmethyl group, which imparts distinct chemical and biological properties. This substituent enhances the compound’s solubility and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for pharmaceutical research .
属性
IUPAC Name |
2-[[4-(hydroxymethyl)phenyl]methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-10-12-7-5-11(6-8-12)9-17-15(19)13-3-1-2-4-14(13)16(17)20/h1-8,18H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFVLXZDMMUZDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B2773839.png)
![N-[(1-Benzyl-3-methylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2773840.png)

![(E)-4-(N-butyl-N-methylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2773842.png)



![2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide](/img/structure/B2773847.png)

![[2-(Methylsulfonimidoyl)phenyl]methanamine;dihydrochloride](/img/structure/B2773852.png)
![N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2773853.png)

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2773858.png)
![(+/-)-Tert-butyl-10-oxo-9-azabicyclo[6.2.0]dec-6-ene-9-carboxylate](/img/structure/B2773860.png)
